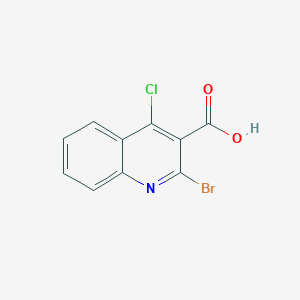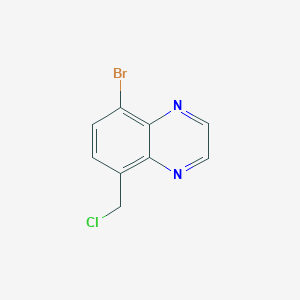
5-Bromo-8-(chloromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-(chloromethyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chloromethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(chloromethyl)quinoxaline typically involves the bromination and chloromethylation of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to reduce the environmental impact.
化学反应分析
Types of Reactions
5-Bromo-8-(chloromethyl)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl quinoxalines.
Oxidation and Reduction: Formation of quinoxaline N-oxides or dihydroquinoxalines.
科学研究应用
5-Bromo-8-(chloromethyl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Applied in the design of molecular probes for imaging and diagnostic purposes.
作用机制
The mechanism of action of 5-Bromo-8-(chloromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the biological activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
Similar Compounds
5-Bromoquinoxaline: Lacks the chloromethyl group but shares the bromine substitution.
8-Chloromethylquinoxaline: Lacks the bromine substitution but shares the chloromethyl group.
Quinoxaline: The parent compound without any substitutions.
Uniqueness
5-Bromo-8-(chloromethyl)quinoxaline is unique due to the presence of both bromine and chloromethyl groups, which can enhance its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
5-bromo-8-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2 |
InChI 键 |
AIIITXFFOTVAJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1CCl)N=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


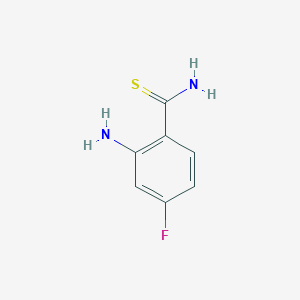

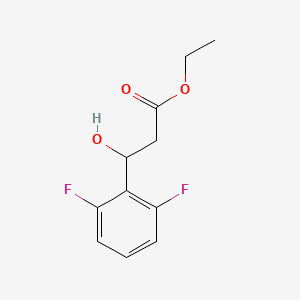
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)

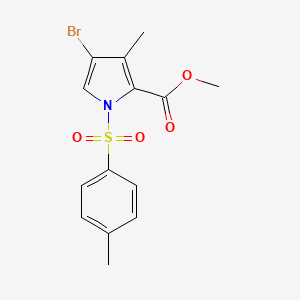

![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
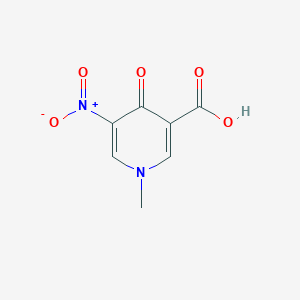
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
